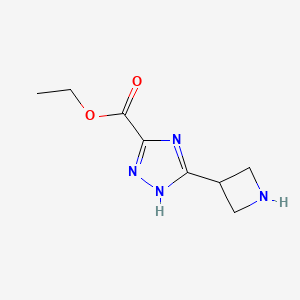
(R)-2-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one is a chiral compound with a specific stereochemistry at the second carbon atom This compound features an amino group, a piperazine ring substituted with an ethyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Substitution Reaction: The ethyl group is introduced to the piperazine ring via an alkylation reaction using ethyl bromide in the presence of a base such as sodium hydride.
Formation of the Amino Ketone: The final step involves the reaction of the substituted piperazine with an appropriate ketone precursor, followed by reduction to yield the desired amino ketone.
Industrial Production Methods
Industrial production of (2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
(2R)-2-amino-1-(4-phenylpiperazin-1-yl)propan-1-one: Contains a phenyl group, leading to different chemical properties.
Uniqueness
(2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer specific advantages in certain applications, such as enhanced binding affinity or selectivity.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
(2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H19N3O/c1-3-11-4-6-12(7-5-11)9(13)8(2)10/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
InChI Key |
ZBRXLXKDAAWBOY-MRVPVSSYSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)[C@@H](C)N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate](/img/structure/B13562091.png)

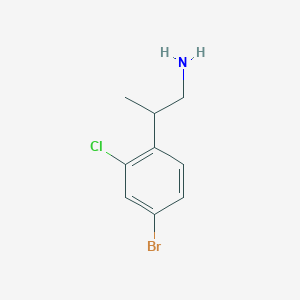
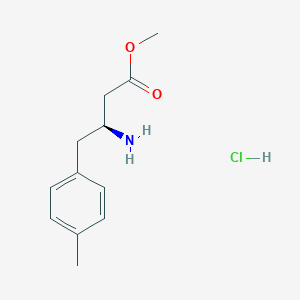

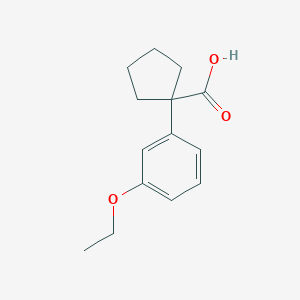
![Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13562125.png)
![6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid](/img/structure/B13562133.png)
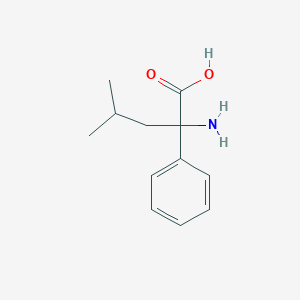
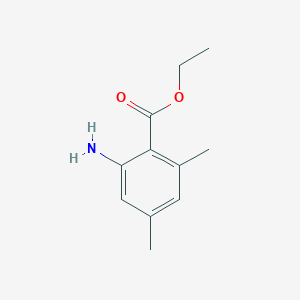
![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)
![rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid](/img/structure/B13562166.png)
